2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

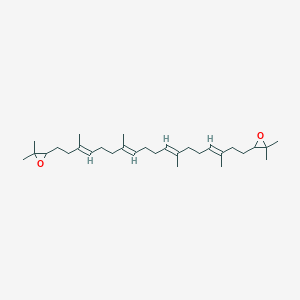

2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS), also known as 2,3:22,23-dioxidosqualene, is a derivative of squalene, a naturally occurring polyunsaturated hydrocarbon. This compound is formed through the oxidation of squalene and plays a crucial role in the biosynthesis of sterols and triterpenes. 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) is an intermediate in the synthesis of various bioactive compounds, including sterols like lanosterol and cycloartenol, which are precursors to cholesterol and other essential biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) can be synthesized through the oxidation of squalene using specific oxidizing agents. One common method involves the use of N-bromosuccinimide (NBS) in a tetrahydrofuran (THF) solution. The reaction is typically carried out at low temperatures (0°C) under a nitrogen atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of dioxidosqualene often involves biotechnological approaches, such as the use of genetically engineered microorganisms. For instance, Escherichia coli can be engineered to produce dioxidosqualene by introducing specific enzymes involved in the squalene oxidation pathway .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex triterpenoids.

Common Reagents and Conditions:

Oxidizing Agents: N-bromosuccinimide (NBS), hydrogen peroxide (H₂O₂).

Catalysts: Oxidosqualene cyclases (OSCs) are crucial for the cyclization reactions.

Major Products:

Lanosterol: A precursor to cholesterol.

Cycloartenol: A precursor to plant sterols.

Various Triterpenoids: Including β-amyrin and lupeol.

Applications De Recherche Scientifique

2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex triterpenoids and sterols.

Biology: Studied for its role in cell membrane integrity and stress tolerance in microorganisms.

Medicine: Investigated for its potential in cholesterol-lowering therapies and as an anti-cancer agent.

Industry: Utilized in the production of biofuels and bioproducts through microbial engineering.

Mécanisme D'action

2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) exerts its effects primarily through its role as a substrate for oxidosqualene cyclases. These enzymes catalyze the cyclization of dioxidosqualene into various triterpenoids and sterols. The mechanism involves the formation of carbocation intermediates, which then undergo rearrangement and cyclization to form the final products . In medical applications, dioxidosqualene’s role in cholesterol biosynthesis makes it a target for cholesterol-lowering drugs and potential anti-cancer therapies .

Comparaison Avec Des Composés Similaires

2,3-Oxidosqualene: An intermediate in sterol and triterpene biosynthesis, similar to dioxidosqualene but with a single epoxide group.

Squalene: The precursor to both 2,3-oxidosqualene and dioxidosqualene.

Uniqueness: 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) is unique due to its dual epoxide groups, which allow for more complex cyclization reactions and the formation of a broader range of triterpenoid structures. This makes it a valuable intermediate in the synthesis of diverse bioactive compounds .

Propriétés

IUPAC Name |

3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-23(15-11-17-25(3)19-21-27-29(5,6)31-27)13-9-10-14-24(2)16-12-18-26(4)20-22-28-30(7,8)32-28/h13-14,17-18,27-28H,9-12,15-16,19-22H2,1-8H3/b23-13+,24-14+,25-17+,26-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABSNIWLJXCBGG-TXLDAEQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)CCC=C(C)CCC2C(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC/C=C(/CC/C=C(/CCC1OC1(C)C)\C)\C)/CC/C=C(/CCC2OC2(C)C)\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31063-19-1 |

Source

|

| Record name | 2,3,22,23-Dioxidosqualene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.